![molecular formula C7H7Br2ClN2O2 B13459228 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is a chemical compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions, an amino group at the 2 position, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent acetic acid functionalization. One common method includes:
Bromination: Starting with pyridine, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 5 and 6 positions.
Amination: The dibromopyridine is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2 position.
Acetic Acid Functionalization: Finally, the amino group is reacted with chloroacetic acid in the presence of a base to form the acetic acid moiety, resulting in the formation of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine atoms or other functional groups.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced bromopyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atoms.
科学的研究の応用
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the construction of more complex molecules for various research purposes.
作用機序
The mechanism of action of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the acetic acid moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(5-Chloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Dichloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Difluoropyridin-2-yl)amino]acetic acid hydrochloride
Uniqueness
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to different pharmacological or material properties.
特性
分子式 |
C7H7Br2ClN2O2 |
|---|---|
分子量 |
346.40 g/mol |
IUPAC名 |
2-[(5,6-dibromopyridin-2-yl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6Br2N2O2.ClH/c8-4-1-2-5(11-7(4)9)10-3-6(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H |
InChIキー |
SOXLDBKXQWRCIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)Br)NCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
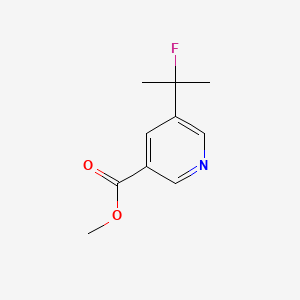
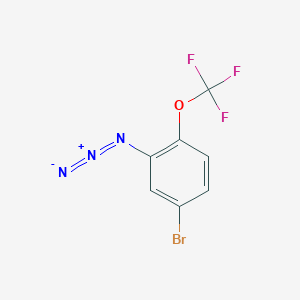
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)

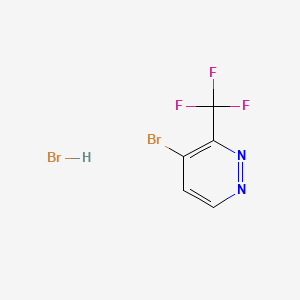
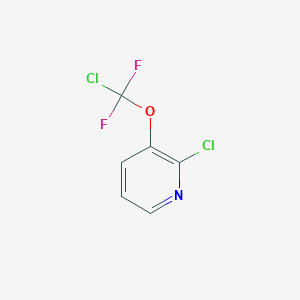
![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)
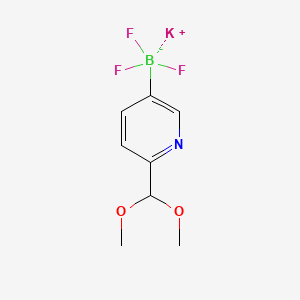
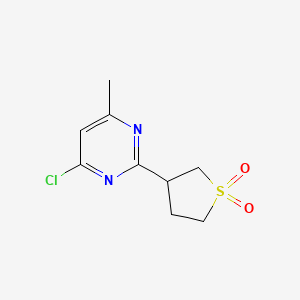
![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)

![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)
